![molecular formula C15H18BrN3O3S B320327 2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE](/img/structure/B320327.png)
2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE is a complex organic compound with a unique structure that includes a cyclopropane ring, a brominated phenoxy group, and a hydrazino carbothioyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE typically involves multiple steps. One common method starts with the bromination of 4-ethylphenol to produce 2-bromo-4-ethylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-ethylphenoxy)acetic acid. The acetic acid derivative is then converted to its acyl chloride form using thionyl chloride. This acyl chloride is reacted with hydrazine to form the hydrazide. Finally, the hydrazide is reacted with cyclopropanecarboxylic acid isothiocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the phenoxy group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in the replacement of the bromine atom with a different functional group.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that makes it useful for studying cellular processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The hydrazino carbothioyl moiety may interact with enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
- N-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonothioyl)-4-chlorobenzamide
- N-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonothioyl)-4-biphenylcarboxamide
Uniqueness
2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE is unique due to its combination of a cyclopropane ring and a brominated phenoxy group. This structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds. The presence of the hydrazino carbothioyl moiety also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.
属性
分子式 |
C15H18BrN3O3S |
|---|---|
分子量 |
400.3 g/mol |
IUPAC 名称 |
N-[[[2-(2-bromo-4-ethylphenoxy)acetyl]amino]carbamothioyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H18BrN3O3S/c1-2-9-3-6-12(11(16)7-9)22-8-13(20)18-19-15(23)17-14(21)10-4-5-10/h3,6-7,10H,2,4-5,8H2,1H3,(H,18,20)(H2,17,19,21,23) |
InChI 键 |
BQPMLHXCURMBEC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2CC2)Br |
规范 SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2CC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


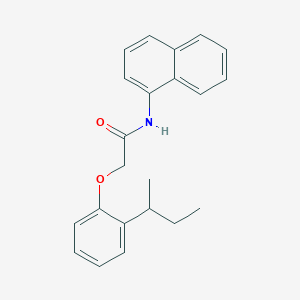
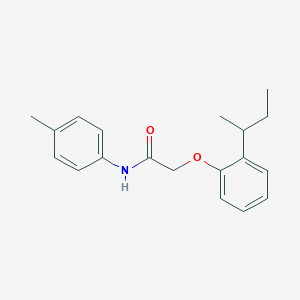
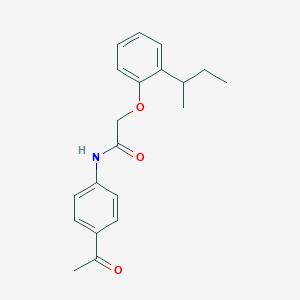
![2-(2-sec-butylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B320247.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-sec-butylphenoxy)acetamide](/img/structure/B320248.png)
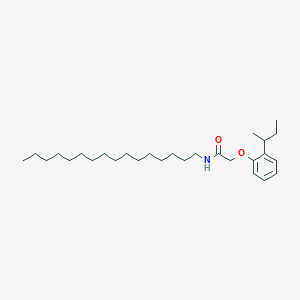
![2-(2-sec-butylphenoxy)-N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}acetamide](/img/structure/B320250.png)
![5-Benzyl-2-{[(2-sec-butylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B320251.png)
![2-{[(2-Sec-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320252.png)
![2-(2-sec-butylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B320253.png)
![2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B320255.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide](/img/structure/B320261.png)
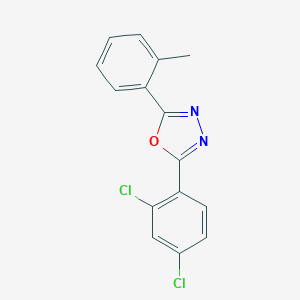
![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B320269.png)
